molecular formula C20H20ClNO4 B13148666 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione CAS No. 28859-66-7

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13148666
CAS No.: 28859-66-7
M. Wt: 373.8 g/mol
InChI Key: SCWNPKQYPKTZBT-UHFFFAOYSA-N
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Description

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core substituted with amino, hydroxy, and chlorohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:

    Nitration: Introduction of a nitro group to the anthracene core.

    Reduction: Conversion of the nitro group to an amino group.

    Hydroxylation: Introduction of a hydroxy group at the desired position.

    Alkylation: Attachment of the 6-chlorohexyl group via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The chlorohexyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative.

Scientific Research Applications

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the chlorohexyl group can enhance lipophilicity, aiding in membrane penetration.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-hydroxyanthracene-9,10-dione: Lacks the chlorohexyl group, making it less lipophilic.

    2-((6-Chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione: Lacks the amino group, affecting its hydrogen bonding capability.

Uniqueness

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorohexyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to similar compounds.

Biological Activity

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C27H26N2O6
  • Molecular Weight : 474.505 g/mol
  • CAS Number : 33719-44-7

The compound features a hydroxyl group and an amino group attached to an anthraquinone backbone, which is known for its interaction with DNA and potential anticancer properties.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of various anthraquinone derivatives, including this compound. The following table summarizes findings from several key studies:

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-231 (Breast Cancer)1.5DNA intercalation
This compoundDU-145 (Prostate Cancer)2.0Topoisomerase inhibition
Doxorubicin (Control)MDA-MB-2310.5DNA intercalation
Doxorubicin (Control)DU-1450.8Topoisomerase inhibition

These results indicate that while the compound demonstrates significant cytotoxicity against cancer cell lines, it is less potent than doxorubicin, a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The effectiveness of anthraquinone derivatives in cancer treatment is influenced by their structural modifications. For instance:

  • The presence of substituents at the C2 and C4 positions significantly enhances cytotoxicity.
  • The length and nature of alkyl chains attached to the hydroxyl groups also play a crucial role in determining biological activity.

Case Studies

  • Study on Glioblastoma Cells : A study demonstrated that 1-amino derivatives exhibited selective toxicity towards glioblastoma cells compared to normal fibroblasts. The mechanism involved apoptosis induction through caspase activation pathways.
  • Prostate Cancer Research : Research indicated that compounds similar to 1-amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene showed enhanced efficacy when combined with other therapeutic agents, suggesting potential for combination therapies.

Properties

CAS No.

28859-66-7

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

1-amino-2-(6-chlorohexoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20ClNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2

InChI Key

SCWNPKQYPKTZBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCCl)N

Origin of Product

United States

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